molecular formula C9H5ClFNO B3256307 BENZENEPROPANENITRILE, 4-CHLORO-3-FLUORO-B-OXO- CAS No. 267880-80-8

BENZENEPROPANENITRILE, 4-CHLORO-3-FLUORO-B-OXO-

Cat. No.: B3256307
CAS No.: 267880-80-8
M. Wt: 197.59 g/mol
InChI Key: XGQSPQDQOKUKRN-UHFFFAOYSA-N
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Description

"BENZENEPROPANENITRILE, 4-CHLORO-3-FLUORO-β-OXO-" is a nitrile-substituted aromatic compound characterized by a benzene ring with chloro (Cl) and fluoro (F) substituents at the 4- and 3-positions, respectively, and a β-oxo-propanenitrile side chain. This structure confers unique electronic and steric properties, making it relevant in organic synthesis, agrochemicals, and flavor chemistry. The β-oxo group enhances electrophilicity, while halogen substituents influence reactivity and stability .

Properties

IUPAC Name

3-(4-chloro-3-fluorophenyl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQSPQDQOKUKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CC#N)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901255338
Record name 4-Chloro-3-fluoro-β-oxobenzenepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267880-80-8
Record name 4-Chloro-3-fluoro-β-oxobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=267880-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-fluoro-β-oxobenzenepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of BENZENEPROPANENITRILE, 4-CHLORO-3-FLUORO-B-OXO- typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction , which is widely applied for carbon–carbon bond formation . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods: Industrial production of BENZENEPROPANENITRILE, 4-CHLORO-3-FLUORO-B-OXO- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: BENZENEPROPANENITRILE, 4-CHLORO-3-FLUORO-B-OXO- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

BENZENEPROPANENITRILE, 4-CHLORO-3-FLUORO-B-OXO- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of BENZENEPROPANENITRILE, 4-CHLORO-3-FLUORO-B-OXO- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzenepropanenitriles

  • 4-Chloro-β-(1-Methylethyl)-BENZENEPROPANENITRILE :
    This analog lacks the 3-fluoro and β-oxo groups. The isopropyl substituent increases steric hindrance, reducing reactivity in nucleophilic substitution compared to the target compound. It is primarily used in pesticide synthesis due to its lipophilicity .

  • α-Fluoro-4-Methoxy-β-Oxo-BENZENEPROPANENITRILE () :
    Replacing the 4-chloro and 3-fluoro groups with a methoxy (OCH₃) substituent alters electronic properties. The methoxy group donates electron density via resonance, decreasing the electrophilicity of the nitrile group compared to the halogenated target compound. This variant is utilized in pharmaceutical intermediates .

Other Nitriles in Flavor and Environmental Contexts

  • 3-Methyl-2-Butenenitrile (): A branched aliphatic nitrile with a VIP score >1 in flavor profiling. Unlike the aromatic target compound, it contributes fruity or green notes but lacks halogen-induced stability, making it more volatile (retention index: 759) .
  • Benzyl Nitrile () :
    An aromatic nitrile without substituents. It exhibits higher environmental persistence (concentration: 1,442 ng/L) compared to the target compound (119 ng/L), likely due to the absence of electron-withdrawing groups that enhance degradation .

Physicochemical Properties and Environmental Behavior

Compound Retention Index (RI) Concentration (ng/L) Key Features
Benzenepropanenitrile 1,237 119 Low volatility; stabilized by halogen and oxo groups
3-Methyl-3-Butenenitrile 759 28,026 High volatility; aliphatic structure
Benzyl Nitrile 1,136 1,442 Moderate persistence; unsubstituted aromatic core
3-Methyl-2-Butenenitrile - - Fruity flavor contributor; structurally simpler

Functional Group Impact on Reactivity

  • Halogen vs. Methoxy Substituents :
    The 4-chloro-3-fluoro groups in the target compound increase electrophilicity at the nitrile carbon, favoring nucleophilic attack in synthetic applications. In contrast, methoxy groups in analogs (e.g., ) reduce this reactivity .
  • β-Oxo Group: The β-oxo moiety stabilizes the compound via conjugation with the nitrile group, a feature absent in non-oxo analogs like benzyl nitrile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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